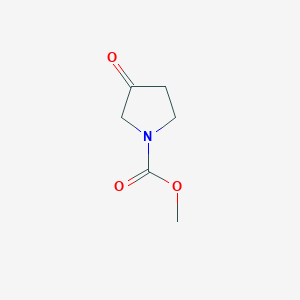![molecular formula C8H8N2S B1353876 6-Methylthieno[2,3-b]pyridin-4-amine CAS No. 73227-70-0](/img/structure/B1353876.png)
6-Methylthieno[2,3-b]pyridin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methylthieno[2,3-b]pyridin-4-amine is a heterocyclic compound that has garnered significant interest due to its unique chemical structure and potential applications in various fields. This compound is a derivative of thienopyridine, characterized by a fused ring system consisting of a thiophene ring and a pyridine ring. The presence of a methyl group at the 6-position and an amino group at the 4-position further enhances its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylthieno[2,3-b]pyridin-4-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 2-aminothiophenes with appropriate reagents to form the thienopyridine core. For instance, the Vilsmeier–Haack reaction can be employed to produce 4-chlorothieno[2,3-b]pyridines, which can then be further modified to introduce the amino group at the 4-position .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of efficient catalysts and reaction conditions that minimize by-products and facilitate large-scale production. The choice of solvents, temperature control, and purification techniques are critical factors in industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
6-Methylthieno[2,3-b]pyridin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can modify the functional groups, such as reducing nitro groups to amines.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents at various positions on the thienopyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under suitable conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
6-Methylthieno[2,3-b]pyridin-4-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-Methylthieno[2,3-b]pyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For instance, it may inhibit certain kinases involved in cell signaling pathways, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-b]pyridine: Lacks the methyl and amino groups, resulting in different chemical properties and reactivity.
Thiazolo[3,2-a]pyridine: Contains a thiazole ring instead of a thiophene ring, leading to distinct biological activities.
[1,2,4]Triazolo[1,5-a]pyridine: Features a triazole ring, which imparts unique pharmacological properties.
Uniqueness
6-Methylthieno[2,3-b]pyridin-4-amine is unique due to its specific substitution pattern, which enhances its reactivity and potential applications. The presence of the methyl and amino groups allows for targeted modifications and interactions with biological targets, making it a valuable compound in various research fields.
Properties
IUPAC Name |
6-methylthieno[2,3-b]pyridin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2S/c1-5-4-7(9)6-2-3-11-8(6)10-5/h2-4H,1H3,(H2,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWBYBUBMBIXYGM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CSC2=N1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![6-Chloro-3-nitroimidazo[1,2-a]pyridine](/img/structure/B1353810.png)







